molecular formula C9H8ClNO2 B3028629 1-(3-Chloropyridin-4-yl)butane-1,3-dione CAS No. 250263-37-7

1-(3-Chloropyridin-4-yl)butane-1,3-dione

Cat. No. B3028629
CAS RN: 250263-37-7
M. Wt: 197.62
InChI Key: RSOHUFOIDVTLNM-UHFFFAOYSA-N
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Description

Tautomerism of Pyridinylbutane-1,3-diones

The study of the tautomerism of 1-(n-pyridinyl)butane-1,3-diones (nPM) reveals significant insights into the structures, tautomerism, and conformations of these compounds. Through the use of Density Functional Theory (DFT) calculations and NMR spectroscopy, the equilibrium constants of the keto-enol tautomers were determined. The research highlights the differences between the compounds and their phenyl analogues, as well as the ranking of hydrogen bonds strength, with the nitrogen in the 3 position of the pyridine ring being the weakest .

Synthesis and Reactions of Pyridine Derivatives

Another study focuses on the synthesis of pyridine derivatives through solvent-free conditions, which yielded excellent results. The 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione was reacted with cyanothioacetamide and cyanoacetamide to produce pyridine-2(1H)thione/one derivatives. These compounds were further reacted to synthesize a variety of other derivatives, showcasing the versatility and reactivity of the pyridine core .

Crystal Structure Analysis

The crystal structure of a related compound, (Z)-3-(2-hydroxyphenylamino)-1-(pyridin-3-yl)but-2-en-1-one, was determined, providing valuable information on the molecular arrangement and hydrogen bonding. The study detailed the synthesis process and the resulting crystal structure, which features intramolecular and intermolecular hydrogen bonds that interlink the molecules into a 2D net structure. This research contributes to the understanding of pyridinone derivatives, which are known for their biological and pharmacological activities .

Copper(II) Complexes of Schiff Bases

Research on mononuclear copper(II) complexes derived from 1-(pyrrol-2-yl)butane-1,3-dione and alkane-α,ω-diamines has been conducted. The study includes the synthesis of these complexes and an analysis of the metal site occupancy. A detailed three-dimensional X-ray crystal structure of one such complex was carried out, providing insights into the molecular structure and the influence of the alkane bridge length on the metal site occupancy .

Scientific Research Applications

Tautomeric Properties and Molecular Structure

  • A study by Ośmiałowski et al. (2002) explores the tautomeric forms of similar compounds, revealing the presence of strong intramolecular hydrogen bonds and the preferred tautomeric mixtures in chloroform solution and in vacuo. Such insights can be crucial for understanding the molecular behavior of 1-(3-Chloropyridin-4-yl)butane-1,3-dione in various environments Ośmiałowski et al., 2002.
  • Dobosz et al. (2010) conducted Density Functional Theory (DFT) calculations on similar compounds, indicating how the molecular structure and hydrogen bonding play a role in the stability of different tautomeric forms, which could be relevant for this compound Dobosz et al., 2010.

Synthesis and Chemical Reactions

  • Gao et al. (2017) describe a method for the synthesis of spiroheterocycles using compounds that are structurally similar to this compound, indicating potential synthetic routes and chemical reactivities of this compound Gao et al., 2017.
  • Rateb's (2011) research discusses the synthesis of pyridine derivatives under specific conditions, which could provide insights into novel synthesis methods or derivative compounds of this compound Rateb, 2011.

Sensor Applications and Photophysical Properties

  • The study by Li et al. (2019) on novel optical sensing structures using related compounds highlights the potential of this compound in sensor applications, especially in the design of molecular indicators Li et al., 2019.
  • Zhang et al. (2017) demonstrated the photoinduced oxidative annulation of related compounds, which suggests possible photophysical properties and reactions that could be explored with this compound Zhang et al., 2017.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

1-(3-chloropyridin-4-yl)butane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-6(12)4-9(13)7-2-3-11-5-8(7)10/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOHUFOIDVTLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=C(C=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60699696
Record name 1-(3-Chloropyridin-4-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

250263-37-7
Record name 1-(3-Chloropyridin-4-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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